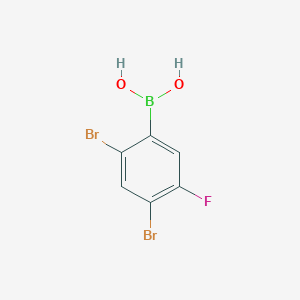

![molecular formula C11H7ClN4OS B1459974 1-(3-chlorophényl)-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 929973-42-2](/img/structure/B1459974.png)

1-(3-chlorophényl)-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Vue d'ensemble

Description

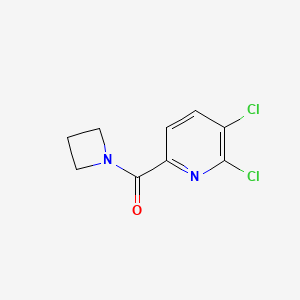

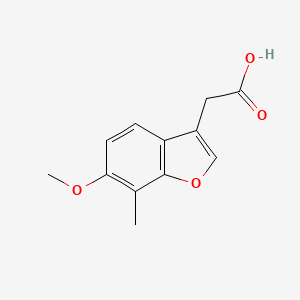

1-(3-chlorophenyl)-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C11H7ClN4OS and its molecular weight is 278.72 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-(3-chlorophenyl)-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-chlorophenyl)-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Activité anticancéreuse

Les pyrazolo[3,4-d]pyrimidines, y compris le composé en question, sont connues pour leur activité anticancéreuse exercée par l'inhibition des protéines kinases eucaryotes . Elles ont montré des résultats prometteurs en réduisant la division cellulaire et/ou en induisant l'apoptose dans les cellules tumorales . Certains dérivés de ce composé ont montré une meilleure activité inhibitrice contre MCF-7 (adénocarcinome mammaire) avec des valeurs IC50 dans la gamme micromolaire .

Propriétés antimicrobiennes

Récemment, les pyrazolo[3,4-d]pyrimidines sont devenues de plus en plus attrayantes pour leurs propriétés antimicrobiennes potentielles . Elles ont montré une activité contre Staphylococcus aureus et Escherichia coli . Cela en fait des candidats potentiels pour la prévention et le traitement des infections bactériennes chez les patients atteints de cancer .

Inhibiteurs de kinases

Ces composés sont connus pour inhiber les protéines kinases humaines . Cette inhibition peut conduire à la prévention de la division cellulaire, les rendant efficaces dans le traitement du cancer .

Piégeage des radicaux libres

Certaines pyrazolo[3,4-d]pyrimidines ont montré une activité de piégeage des radicaux libres . Cette propriété peut être bénéfique dans le traitement des maladies causées par le stress oxydatif.

Composés à double activité

La combinaison des activités anticancéreuses et antibactériennes dans la même molécule peut être particulièrement avantageuse pendant la chimiothérapie, où la vulnérabilité aux infections bactériennes augmente .

Synthèse de dérivés diversement orchestrés

Ce composé peut être utilisé comme substrat dans la synthèse de dérivés 3-ArS/ArSe diversement orchestrés . Ces dérivés peuvent avoir une large gamme d'applications en chimie médicinale.

Mécanisme D'action

- The compound inhibits tyrosine kinases, disrupting downstream signaling pathways. This interference affects cell growth, survival, and other cellular processes .

- ERK inhibition may further impact cancer cell proliferation and differentiation .

Target of Action

- The primary targets of this compound include:

- These enzymes play a crucial role in cell signaling and regulation. They phosphorylate amino acids on substrate proteins, leading to downstream cellular changes such as cell growth, migration, differentiation, apoptosis, and death . ERKs are involved in cell proliferation, differentiation, and survival. Inhibition of ERKs can impact cancer cell behavior . The compound also interacts with phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS, and fibroblast growth factor receptors .

Mode of Action

Biochemical Pathways

- The affected pathways include:

- Growth factor ligands bind to RTKs’ extracellular regions, leading to receptor activation through ligand-induced dimerization or oligomerization. This activates protein tyrosine kinases, triggering downstream signaling .

Analyse Biochimique

Biochemical Properties

1-(3-chlorophenyl)-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one plays a crucial role in biochemical reactions, primarily through its interaction with cyclin-dependent kinases (CDKs). CDKs are essential enzymes that regulate the cell cycle by phosphorylating key proteins involved in cell division. The compound acts as an inhibitor of CDK2/cyclin A2, thereby preventing the phosphorylation of target proteins and halting cell cycle progression . This interaction is characterized by the formation of hydrogen bonds between the compound and the active site of CDK2, leading to enzyme inhibition .

Cellular Effects

The effects of 1-(3-chlorophenyl)-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one on various cell types are profound. In cancer cells, the compound induces cell cycle arrest at the G0-G1 phase, thereby inhibiting cell proliferation . Additionally, it promotes apoptosis, or programmed cell death, by activating caspase-3 and suppressing anti-apoptotic proteins such as Bcl-2 . These effects are mediated through the inhibition of CDK2, which disrupts cell signaling pathways and gene expression involved in cell survival and proliferation .

Molecular Mechanism

At the molecular level, 1-(3-chlorophenyl)-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one exerts its effects by binding to the active site of CDK2. This binding is facilitated by hydrogen bonds with key amino acids in the enzyme’s active site, such as Leu83 . The inhibition of CDK2 leads to a decrease in the phosphorylation of downstream targets, resulting in cell cycle arrest and apoptosis . Furthermore, the compound’s interaction with CDK2 alters gene expression patterns, promoting the expression of pro-apoptotic genes and suppressing anti-apoptotic genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(3-chlorophenyl)-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that continuous exposure to the compound leads to sustained inhibition of cell proliferation and induction of apoptosis in cancer cell lines . The effects may diminish over time due to the development of resistance mechanisms in some cell populations .

Dosage Effects in Animal Models

In animal models, the effects of 1-(3-chlorophenyl)-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one vary with different dosages. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss, liver toxicity, and hematological abnormalities have been observed . The therapeutic window for the compound is relatively narrow, necessitating careful dosage optimization to achieve maximum efficacy with minimal adverse effects .

Metabolic Pathways

1-(3-chlorophenyl)-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is metabolized primarily in the liver through phase I and phase II metabolic pathways . The compound undergoes oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites . These metabolites are then excreted through the urine and feces . The compound’s interaction with cytochrome P450 enzymes plays a significant role in its metabolism, influencing its pharmacokinetic properties and bioavailability .

Transport and Distribution

Within cells and tissues, 1-(3-chlorophenyl)-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is transported and distributed through passive diffusion and active transport mechanisms . The compound’s lipophilicity allows it to diffuse easily across cell membranes, while specific transporters facilitate its uptake and distribution within cells . Once inside the cell, the compound accumulates in the cytoplasm and nucleus, where it exerts its biochemical effects .

Subcellular Localization

The subcellular localization of 1-(3-chlorophenyl)-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is primarily in the cytoplasm and nucleus . The compound’s ability to target these compartments is influenced by its chemical structure and post-translational modifications . In the nucleus, the compound interacts with CDK2 and other nuclear proteins, modulating gene expression and cell cycle progression . In the cytoplasm, it influences various signaling pathways involved in cell survival and apoptosis .

Propriétés

IUPAC Name |

1-(3-chlorophenyl)-6-sulfanylidene-7H-pyrazolo[3,4-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN4OS/c12-6-2-1-3-7(4-6)16-9-8(5-13-16)10(17)15-11(18)14-9/h1-5H,(H2,14,15,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNQLSEOYRIQWHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)N2C3=C(C=N2)C(=O)NC(=S)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1459892.png)

![2-({2-[(4-Methylphenyl)amino]-2-oxoethyl}thio)ethyl chloroacetate](/img/structure/B1459893.png)

![Racemic-(3S,3aS,6aS)-tert-butyl 3-(hydroxymethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate](/img/structure/B1459903.png)